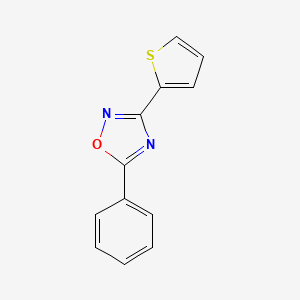

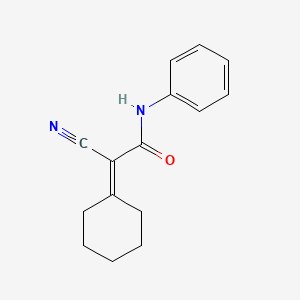

N-2,1,3-benzothiadiazol-4-yl-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiadiazole derivatives involves multiple steps starting from accessible precursors such as (benzo[d]thiazol-2-yl)phenol. For example, the highly diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids from this precursor represents a novel approach in the chemical synthesis of benzothiadiazole compounds. These methods highlight the versatility and reactivity of the benzothiazole moiety, allowing for the creation of diverse and complex structures (Alborz et al., 2018).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives has been characterized using various analytical techniques. For instance, the N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives were confirmed by IR, 1H NMR, and elemental analyses, with the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine being verified by single-crystal X-ray diffraction (Yu et al., 2014).

Chemical Reactions and Properties

Benzothiadiazole derivatives participate in a range of chemical reactions that highlight their reactivity and potential for modification. For example, the synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic Acid S-Benzothiazolyl Thioester showcases the reactivity of these compounds towards esterification and their potential in creating valuable chemical intermediates (Shi-hao, 2008).

Physical Properties Analysis

The physical properties of benzothiadiazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. While specific data on "N-2,1,3-benzothiadiazol-4-yl-2-phenoxyacetamide" may not be readily available, the structural analysis and characterization of related compounds provide valuable insights into their physical behavior and stability.

Chemical Properties Analysis

The chemical properties of benzothiadiazole derivatives, including their reactivity, stability under different conditions, and interactions with other chemical entities, are essential for understanding their utility and limitations. Studies on related compounds, such as the improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, offer insights into optimizing reaction conditions and enhancing yields for industrial applications (Xin-qi, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

N-2,1,3-Benzothiadiazol-4-yl-2-phenoxyacetamide derivatives have been synthesized and evaluated for various biological activities. For instance, a study focused on the synthesis and biological evaluation of novel diastereoselective benzothiazole β-lactam conjugates starting from (benzo[d]thiazol-2-yl)phenol. These compounds were tested for antimicrobial activities against a wide range of Gram-positive and Gram-negative bacterial strains, revealing moderate activities. Additionally, they displayed antimalarial potential, especially when modified with methoxyphenyl or ethoxyphenyl groups on the β-lactam ring. Hemolytic activity and mammalian cell toxicity surveys indicated their potential as medicines (Alborz et al., 2018).

Catalysis and Organic Synthesis

Another study reported the palladium-catalyzed intermolecular [4 + 1] annulation pathway for N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. This process, involving C–H activation, enables the construction of C–C and CN bonds, demonstrating the utility of this compound in synthesizing pharmaceutical intermediates, such as risperidone (Duan et al., 2014).

Anticancer and Antimicrobial Activities

Novel derivatives of N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamides were synthesized and investigated for in vitro anti-inflammatory activity and p38α MAP kinase inhibition. Some compounds demonstrated significant in vivo anti-inflammatory activity, highlighting the potential of this compound derivatives in developing new anti-inflammatory drugs (Tariq et al., 2018).

Fluorescent Probing and Bioimaging

A benzothiazole-based fluorescent probe designed for distinguishing and bioimaging of Hg2+ and Cu2+ ions in living cells showcased the versatility of this compound in analytical and bioimaging applications. This probe displayed high sensitivity and selectivity, demonstrating potential applications in biological science (Gu et al., 2017).

Enzyme Inhibition and Molecular Docking

Benzothiazole and benzoxazole derivatives containing 1,2,4-triazole were synthesized and assessed for their ability to inhibit p38α MAP kinase, showing promising results in anti-inflammatory activity. This research illustrates the role of this compound derivatives in enzyme inhibition and their potential applications in drug development (Tariq et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds such as 2,1,3-benzothiadiazol-4-yl derivatives are often used as building blocks of optical materials . They generally act as acceptors in polymer molecules .

Mode of Action

It’s worth noting that similar compounds, such as 2,1,3-benzothiadiazol-4-yl derivatives, can have their photophysical behavior tuned by functionalization or coordination to suitable metal ions .

Biochemical Pathways

Similar compounds such as 2,1,3-benzothiadiazol-4-yl isothiocyanate have been found to inhibit a broad spectrum of enzymes, including proteases, phosphatases, and kinases .

Result of Action

Similar compounds, such as 2,1,3-benzothiadiazol-4-yl derivatives, are often used in the fabrication of organic electronic devices such as organic solar cells (oscs) and organic photovoltaics (opvs) .

Action Environment

Similar compounds, such as 2,1,3-benzothiadiazol-4-yl derivatives, are often used in various scientific applications, including optoelectronics, photocatalysis, and photodynamic therapy .

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-13(9-19-10-5-2-1-3-6-10)15-11-7-4-8-12-14(11)17-20-16-12/h1-8H,9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPRCSGVMYMIIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)

![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)

![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)

![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)

![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)

![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)

![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)